REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9]([CH3:19])[cH:10][c:11]2[c:12]([O:17][CH3:18])[n:13][cH:14][cH:15][c:16]12.[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:20][C:21]([CH3:22])([O-:23])[CH3:24].[CH3:31][S:32]([CH3:33])=[O:34].[K+:25]>>[nH:8]1[c:9]([CH3:19])[cH:10][c:11]2[c:12]([O:17][CH3:18])[n:13][cH:14][cH:15][c:16]12
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Name
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COc1nccc2c1cc(C)n2Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nccc2c1cc(C)n2Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Type
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product
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Smiles
|
COc1nccc2[nH]c(C)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |